4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde
Description
4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde is a benzaldehyde derivative functionalized with a methoxy group at the 4-position and a trifluoromethyl diazirinyl group at the 2-position. The diazirine moiety (3-(trifluoromethyl)-3H-diazirin-3-yl) confers photoaffinity labeling properties, enabling covalent crosslinking upon UV irradiation (350 nm) via carbene generation . This compound is widely utilized in chemical biology for target identification in pull-down assays and protein interaction studies . Its aldehyde group allows conjugation with amines or hydrazides, making it a versatile trifunctional probe in bioconjugation strategies .
Properties
IUPAC Name |
4-methoxy-2-[3-(trifluoromethyl)diazirin-3-yl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-7-3-2-6(5-16)8(4-7)9(14-15-9)10(11,12)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFMBYROYOCLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)C2(N=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601179727 | |
| Record name | 4-Methoxy-2-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205485-26-3 | |
| Record name | 4-Methoxy-2-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205485-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde typically involves multiple steps:
Formation of the Diazirine Ring: The diazirine ring can be synthesized by reacting a suitable precursor with trifluoromethyl diazomethane under controlled conditions.
Attachment of the Benzaldehyde Group: The benzaldehyde group is introduced through a formylation reaction, often using a Vilsmeier-Haack reagent (a combination of DMF and POCl3) to form the aldehyde group on the aromatic ring.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy precursor reacts with the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid.
Reduction: 4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a photoreactive probe in studying molecular interactions due to its diazirine group, which can form covalent bonds upon UV irradiation.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions, allowing researchers to identify binding sites on proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing photoactivatable drugs that can be activated by light at specific sites in the body.
Industry: Utilized in the development of advanced materials, such as photoreactive polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde primarily involves the diazirine group. Upon exposure to UV light, the diazirine ring undergoes photolysis, generating a highly reactive carbene intermediate. This carbene can insert into various chemical bonds, forming covalent linkages with nearby molecules. This property is particularly useful in photoaffinity labeling, where the compound can covalently bind to target proteins, allowing for their identification and study.
Comparison with Similar Compounds
Comparison with Structural Analogs
2-(2-(Prop-2-yn-1-yloxy)ethoxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde (Compound 9)
- Structural Differences : Replaces the methoxy group with a propargyloxyethoxy chain at the 2-position.
- Functional Utility : The alkyne group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), enhancing modularity in probe design .
- Photochemical Behavior : Similar photolysis efficiency (≥65% carbene yield) but altered solubility due to the hydrophilic propargyloxyethoxy group .
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde
- Structural Differences : Lacks the methoxy group; the diazirine is at the 4-position of the benzaldehyde core.
- Synthetic Route : Synthesized via Swern oxidation of the corresponding alcohol (DMSO/oxalyl chloride at −78°C), differing from the methoxy-substituted analog’s synthesis .
- Reactivity : The para-diazirine configuration may reduce steric hindrance during carbene insertion compared to the ortho-substituted derivative .
3-Trifluoromethyl-3-phenyldiazirine (TPD)
- Structural Differences : Simplified structure with a phenyl group instead of benzaldehyde.
- Stability : Stable in 1 M acid/base and at 75°C for 30 minutes, a benchmark for diazirine-containing compounds .
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic Acid
- Functional Group : Carboxylic acid replaces the aldehyde, enabling conjugation via EDC/NHS chemistry.
- Applications : Used in synthesizing cofactors (e.g., diazirine-FAD for biocatalyst studies) .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The methoxy-substituted analog’s synthesis involves multi-step routes (e.g., reductive alkylation or Swern oxidation), while TPD derivatives prioritize modularity for functional group attachment .
- Photochemical Performance : All diazirine-containing compounds exhibit rapid photolysis (≤5 min irradiation) but vary in carbene insertion efficiency due to steric and electronic effects .
- Stability Trade-offs : Methoxy and propargyloxyethoxy groups enhance solubility but may reduce thermal stability compared to TPD .
Biological Activity
4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde is a unique organic compound characterized by its diazirine moiety and trifluoromethyl group. Its molecular formula is C10H7F3N2O2, and it has garnered attention in various fields, particularly in biological research due to its photoreactive properties and potential applications in drug development and protein interaction studies.
The compound features:
- Molecular Weight : 244.17 g/mol
- CAS Number : 205485-26-3
- Structural Characteristics : The presence of the diazirine group allows for photolytic activation, generating reactive intermediates that can covalently bond with biological macromolecules upon UV irradiation.
Upon exposure to UV light, the diazirine ring undergoes photolysis, generating a highly reactive carbene intermediate. This carbene can insert into various chemical bonds, forming covalent linkages with nearby molecules. This property is particularly useful in photoaffinity labeling, where the compound can covalently bind to target proteins, facilitating their identification and functional analysis.
1. Photoaffinity Labeling
This compound is utilized in photoaffinity labeling to study protein-ligand interactions. The ability of the diazirine moiety to form covalent bonds upon UV exposure allows researchers to identify binding sites on proteins effectively.
2. Drug Development
The compound has been investigated for its potential use in drug development, particularly for designing photoactivatable drugs. Such drugs can be activated by light at specific sites within the body, enhancing targeted therapeutic effects while minimizing side effects.
3. Inhibition Studies
Recent studies have demonstrated that compounds with similar trifluoromethyl diazirine moieties can selectively inhibit enzymatic activities, such as those of SARS-CoV-2 M pro. For instance, a derivative bearing a trifluoromethyl diazirine was shown to have an IC50 of approximately 4.1 µM against this target enzyme, indicating significant biological activity .
Case Studies
- SARS-CoV-2 Inhibition : A study involving MPD112, a novel inhibitor with a trifluoromethyl diazirine moiety, showed effective inhibition of SARS-CoV-2 M pro with a notable safety profile (CC50 > 400 μM) in human cell lines .
- Protein Interaction Studies : The compound has been employed in various interaction studies where it was used to covalently link proteins under UV light, allowing for detailed analysis of protein-protein interactions using mass spectrometry and chromatography techniques.
Comparative Analysis
The following table summarizes the properties and applications of this compound compared to similar compounds:
| Compound Name | Structure | Unique Features | Applications |
|---|---|---|---|
| This compound | Structure | Photoreactive diazirine; trifluoromethyl group | Photoaffinity labeling; drug development |
| MPD112 | Structure | Trifluoromethyl diazirine; potent SARS-CoV-2 inhibitor | Antiviral drug candidate |
| Benzylidene Derivatives | Structure | Lacks diazirine functionality | Less effective in protein interactions |
Q & A
Q. Primary Route :
Diazirine Formation : React 4-methoxy-2-aminobenzaldehyde with trifluoroacetic anhydride (TFAA) and ammonia to form the diaziridine intermediate.
Oxidation : Treat with activated MnO₂ in THF to oxidize diaziridine to diazirine. Yield: ~52% after purification via flash chromatography .
Q. Optimization Tips :
- Use anhydrous conditions to prevent hydrolysis of the diazirine ring.
- MnO₂ must be freshly activated to maximize oxidation efficiency .
- Alternative oxidants (e.g., Dess-Martin periodinane) may improve yields but require rigorous temperature control (–10°C) .
Advanced: How is this compound applied in photoaffinity labeling studies, and what methodological considerations are critical?
Q. Application :
- Target Identification : The benzaldehyde moiety is conjugated to a probe (e.g., a kinase inhibitor), while the diazirine enables UV-induced crosslinking to bound proteins .
- Workflow :
- Probe Design : Attach the compound to a bioactive molecule via reductive amination or click chemistry.
- Irradiation : Expose to 365 nm UV light (5–10 min) in buffered solutions (pH 7.4) to activate the diazirine.
- Pull-Down : Use streptavidin beads for affinity purification if a biotin tag is incorporated .
Q. Key Considerations :
- Quenching : Add 10 mM β-mercaptoethanol post-irradiation to quench residual carbenes.
- Controls : Include dark controls (no UV) to distinguish specific binding from background .
Advanced: What analytical techniques are essential for confirming the structure and purity of this compound?
Q. Characterization Workflow :
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 9.97 (s, aldehyde proton), 7.68–7.77 ppm (aromatic protons adjacent to diazirine) confirm substitution patterns .
- ¹³C NMR : A signal at ~95 ppm confirms the diazirine ring .
HRMS (ESI) : Exact mass calculated for C₁₁H₈F₃N₂O₂: [M+H]⁺ = 273.0485; deviations >2 ppm indicate impurities .
FTIR : Absorbance at ~1600 cm⁻¹ (C=N stretch) and 1100 cm⁻¹ (C-F stretch) validate functional groups .
Q. Purity Assessment :
- HPLC : Use a C18 column (ACN/water gradient) to achieve >95% purity. Retention time shifts indicate degradation of the diazirine ring .
Advanced: How do electronic effects of substituents impact the photolabeling efficiency of the diazirine group?
Q. Structure–Function Insights :
- Trifluoromethyl Group : Electron-withdrawing effect stabilizes the diazirine ring, reducing spontaneous decomposition. This increases the carbene lifetime, improving crosslinking efficiency .
- Methoxy Group : Electron-donating resonance effects slightly reduce diazirine reactivity but enhance solubility for biological assays .
Q. Experimental Validation :
- Compare labeling efficiency with analogs lacking the trifluoromethyl group (e.g., methyl-diazirine). Quantify via Western blot or LC-MS/MS to show ~3× higher target capture with the trifluoromethyl variant .
Advanced: How can researchers resolve contradictions in reported synthetic yields for diazirine-containing compounds?
Q. Case Study :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
